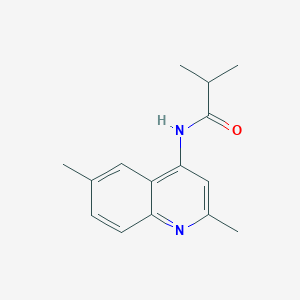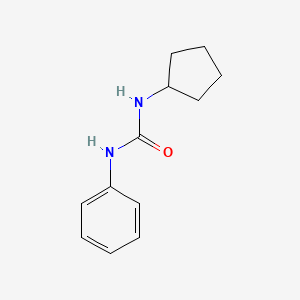![molecular formula C22H17N3O6S2 B4889602 N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide, commonly known as NAPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes and proteins in the human body. In
作用机制
The mechanism of action of NAPB involves the inhibition of certain enzymes and proteins in the human body. Specifically, it has been found to inhibit the activity of carbonic anhydrase and matrix metalloproteinases, which play important roles in various physiological processes. This inhibition leads to a reduction in the activity of these enzymes, which can have significant therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPB are highly dependent on the specific enzymes and proteins that it inhibits. Inhibition of carbonic anhydrase can lead to a reduction in the production of bicarbonate ions, which can have significant effects on acid-base balance in the body. Inhibition of matrix metalloproteinases can lead to a reduction in the breakdown of extracellular matrix proteins, which can have significant effects on tissue remodeling and repair.
实验室实验的优点和局限性
One of the main advantages of NAPB for lab experiments is its potency and specificity as an enzyme and protein inhibitor. This makes it a valuable tool for studying the roles of these enzymes and proteins in various physiological processes. However, one of the limitations of NAPB is its potential toxicity and side effects, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on NAPB. One area of interest is the development of more potent and specific inhibitors of carbonic anhydrase and matrix metalloproteinases. Another area of interest is the development of NAPB-based therapies for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of NAPB and its potential side effects.
合成方法
The synthesis of NAPB involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by the addition of 1-naphthylamine. The resulting product is purified through recrystallization to obtain pure NAPB. This synthesis method has been extensively studied and optimized for maximum yield and purity.
科学研究应用
NAPB has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent inhibitor of certain enzymes and proteins, including carbonic anhydrase and matrix metalloproteinases. These enzymes play important roles in various physiological processes, and their inhibition can have significant therapeutic benefits. NAPB has also been studied for its potential anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S2/c26-25(27)21-10-3-4-11-22(21)33(30,31)23-17-12-14-18(15-13-17)32(28,29)24-20-9-5-7-16-6-1-2-8-19(16)20/h1-15,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNJOIHXJRDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)

